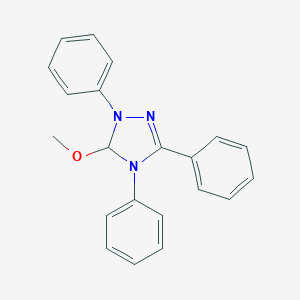

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSYEVZBXOPWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369784 | |

| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154643-41-1 | |

| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity. This guide provides a detailed technical overview of a specific derivative, 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole . This compound serves as a valuable synthon, particularly as a precursor to stable N-heterocyclic carbenes, which have broad applications in catalysis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, physicochemical properties, and chemical behavior, underpinned by available literature and theoretical considerations.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by the following parameters:

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 154643-41-1 | [1] |

| Molecular Formula | C₂₁H₁₉N₃O | [1] |

| Molecular Weight | 329.403 g/mol | [1] |

| SMILES | COC1N(N=C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | [1] |

Structural Elucidation

While a definitive single-crystal X-ray diffraction study for the title compound is not publicly available, significant structural insights can be gleaned from the published crystal structure of a closely related analog, 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole[2][3]. This analog shares the same core 4,5-dihydro-1H-1,2,4-triazole ring system.

The study reveals that the five-membered dihydro-1,2,4-triazole ring is not perfectly planar, adopting a slightly distorted conformation[2][3]. The phenyl substituents at positions 1, 3, and 4 will be arranged in a sterically favorable orientation, likely with significant dihedral angles relative to the plane of the triazole ring to minimize steric hindrance. The methoxy group at position 5 introduces a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. Direct experimental data for this compound is not extensively reported in the literature. The following table summarizes the known and predicted properties.

| Property | Value/Expected Range | Experimental Protocol |

| Melting Point | Not reported. Expected to be a solid at room temperature. | Capillary Melting Point |

| Boiling Point | Not reported. Likely to decompose at high temperatures. | Not applicable |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, THF) and poorly soluble in water. | Solvent Miscibility Testing |

| pKa | Not reported. The triazole nitrogen atoms are weakly basic. | Potentiometric Titration |

| LogP | Not reported. Predicted to be high, indicating lipophilicity. | Shake-Flask Method (octanol/water) |

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data, the following standard protocols are recommended.

-

Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Procedure: A small, known amount of the compound (e.g., 1-5 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a vial.

-

Observation: The vials are agitated and visually inspected for dissolution at room temperature. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by techniques like UV-Vis spectroscopy if the compound has a chromophore.

Caption: General workflow for experimental physicochemical characterization.

Spectroscopic Profile

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of three distinct phenyl groups. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The methoxy group would exhibit a sharp singlet around δ 3.5-4.0 ppm. The proton at the chiral center (C5) would likely appear as a singlet or a narrowly split multiplet.

-

¹³C NMR: The carbon NMR spectrum would show a number of signals in the aromatic region (δ 120-150 ppm) corresponding to the three phenyl rings and the C3 atom of the triazole ring. The C5 carbon, bonded to the methoxy group and two nitrogen atoms, would appear further downfield. The methoxy carbon would be observed around δ 50-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings (around 3050 cm⁻¹) and the methoxy group (around 2950 cm⁻¹). Strong C=N stretching of the triazole ring would be expected in the 1600-1650 cm⁻¹ region. C-O stretching from the methoxy group would likely appear around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (329.403). Fragmentation patterns would likely involve the loss of the methoxy group, phenyl groups, and cleavage of the triazole ring.

Chemical Reactivity and Applications

The most notable chemical property of this compound is its utility as a stable precursor to a persistent N-heterocyclic carbene (NHC). Upon deprotonation and elimination of methanol, it forms the corresponding 1,3,4-triphenyl-1,2,4-triazol-5-ylidene.

This reactivity is of significant interest as NHCs are widely used as ligands for transition metals in catalysis, and also as organocatalysts themselves. The stability of the resulting carbene is attributed to the electronic stabilization from the adjacent nitrogen atoms and the steric bulk of the phenyl substituents.

Biological Potential

The broader class of 1,2,4-triazole derivatives is well-documented for a wide array of pharmacological activities. These include antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties[4]. The presence of the 1,2,4-triazole scaffold in numerous clinically used drugs underscores its importance as a "privileged" structure in drug discovery. While the specific biological activity of this compound has not been extensively reported, its structural features suggest that it could be a valuable starting point for the synthesis of novel, biologically active compounds.

Conclusion

This compound is a compound of significant interest due to its role as a stable carbene precursor. While a comprehensive experimental dataset of its physicochemical properties is not yet available, this guide provides a thorough overview of its known characteristics and a framework for its further investigation. The structural insights from related compounds, coupled with the established reactivity of this molecule, provide a solid foundation for its application in synthetic chemistry, particularly in the development of novel catalysts and potentially, new therapeutic agents. Further experimental characterization is warranted to fully unlock the potential of this versatile molecule.

References

- Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 16-29.

- Maji, B., Berionni, G., Mayr, H., & Mayer, P. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3307.

- Maji, B., Berionni, G., Mayr, H., & Mayer, P. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole.

-

Georganics. (n.d.). 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Enders, D., et al. (2007). Preparation and Application of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a Stable Carbene. Synthesis, 2007(18), 2822-2826.

Sources

An In-Depth Technical Guide to 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

CAS Number: 154643-41-1 Molecular Formula: C₂₁H₁₉N₃O Molecular Weight: 329.40 g/mol

This technical guide provides a comprehensive overview of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole, a significant heterocyclic compound primarily recognized as a stable precursor to a persistent N-heterocyclic carbene (NHC). The unique structural features and reactivity of this molecule have garnered interest in the field of organocatalysis and organometallic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and principal applications.

Introduction to the 1,2,4-Triazole Core and the Significance of this compound

The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The diverse pharmacological profile of 1,2,4-triazoles stems from their ability to engage in various biological interactions, often acting as stable isosteres of amides or esters and participating in hydrogen bonding.

This compound, the subject of this guide, is a specific derivative distinguished by its substitution pattern: three phenyl groups at positions 1, 3, and 4, and a methoxy group at position 5 of the dihydro-1H-1,2,4-triazole ring. Its primary claim to fame is its role as a stable, isolable precursor to the N-heterocyclic carbene, 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, often referred to as the "Enders carbene"[4]. This carbene was one of the first of its kind to be made commercially available, a testament to the stability of its methoxy precursor[4]. The controlled generation of this carbene from the methoxy adduct has significant implications for its use in catalysis.

Synthesis and Mechanism

The synthesis of this compound is achieved through the treatment of its corresponding triazolium salt with a base in methanol. The following protocol is based on the seminal work by Enders et al..

Synthesis of the Precursor: 1,3,4-Triphenyl-1,2,4-triazol-1-ium Perchlorate

A multi-step synthesis starting from benzoyl chloride leads to the formation of the 1,3,4-triphenyl-1,2,4-triazol-1-ium perchlorate salt[4]. This salt is the immediate precursor to the target methoxy adduct.

Synthesis of this compound[4]

Experimental Protocol:

-

A suspension of 1,3,4-triphenyl-1,2,4-triazol-1-ium perchlorate (0.46 mol) is prepared in methanol (2.8 L) in a 4 L round-bottomed flask equipped with a magnetic stirrer.

-

To this suspension, a 30% solution of sodium methoxide in methanol (120 mL) is added dropwise at room temperature with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours.

-

The resulting precipitate is collected by filtration through a Büchner funnel and washed with methanol.

-

The solid product is dried to yield this compound.

Causality of Experimental Choices:

-

Choice of Base and Solvent: The use of sodium methoxide in methanol is crucial. Methanol serves as both the solvent and the source of the methoxy group, while sodium methoxide acts as the base to facilitate the nucleophilic addition of the methoxide ion to the C5 position of the triazolium ring.

-

Reaction Time: The 2-hour stirring period ensures the completion of the reaction.

-

Work-up Procedure: Filtration and washing with methanol are standard procedures to isolate the solid product and remove any unreacted starting materials or soluble byproducts.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The characterization of this compound is essential for confirming its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to yellow solid | |

| Melting Point | Not explicitly stated for the methoxy adduct, but the resulting carbene has a melting point of 150 °C (decomposition) | |

| Molecular Formula | C₂₁H₁₉N₃O | |

| Molecular Weight | 329.40 g/mol |

Spectroscopic Data

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak ([M+]) at m/z = 329.2 and a significant fragment corresponding to the loss of methanol ([M – CH₃OH]) at m/z = 298. This fragmentation pattern is a key indicator of the presence of the methoxy group at a labile position.

-

Infrared (IR) Spectroscopy: For the precursor triazolium salt, characteristic IR bands are observed at 3060 cm⁻¹ (aromatic C-H), 1600-1450 cm⁻¹ (C=C and C=N stretching), and around 1100 cm⁻¹ (perchlorate anion). For the methoxy adduct, one would expect to see additional C-O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the three phenyl groups, likely in the range of δ 7.0-8.0 ppm. A characteristic singlet for the methoxy protons (CH₃O-) would be expected further upfield. The proton at the C5 position would also give a characteristic signal.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbons of the triazole ring, and a signal for the methoxy carbon. The chemical shift of the C5 carbon would be indicative of its sp³ hybridization and attachment to both nitrogen and oxygen atoms. The carbene carbon (C5) in the resulting NHC has a characteristic downfield shift to around 214.6 ppm[5].

-

-

Elemental Analysis: The calculated elemental composition is C, 76.62%; H, 5.82%; N, 12.76%. Experimental values are reported to be in close agreement: C, 76.52%; H, 5.85%; N, 12.62%.

Core Application: A Stable Precursor to an N-Heterocyclic Carbene

The primary and most well-documented application of this compound is its role as a stable precursor for the generation of the N-heterocyclic carbene, 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene.

Generation of the Enders Carbene

The carbene is generated from the methoxy adduct via a thermal α-elimination of methanol under vacuum.

Experimental Protocol:

-

This compound (20 mmol) is placed in a Schlenk flask.

-

The flask is connected to a vacuum pump and evacuated.

-

The flask is heated to 90 °C in an oil bath for 24 hours with occasional shaking.

-

After cooling to room temperature, the carbene is obtained as a colorless solid in nearly quantitative yield.

Mechanism and Rationale:

The thermal treatment under vacuum provides the energy to overcome the activation barrier for the elimination of methanol. The vacuum is essential to remove the methanol as it is formed, driving the equilibrium towards the carbene product. This method is advantageous as it is a clean reaction that does not require additional reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Persistent carbene - Wikipedia [en.wikipedia.org]

- 3. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triazol-5-ylidene - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Introduction and Significance

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole, with the molecular formula C₂₁H₁₉N₃O and a molecular weight of 329.40 g/mol , is a significant heterocyclic compound.[1] It is recognized in the field of synthetic chemistry primarily as a stable precursor to an N-heterocyclic carbene (NHC).[2] NHCs are crucial in organocatalysis and as ligands in organometallic chemistry, making the synthesis and characterization of their precursors a vital endeavor. An in-depth understanding of the spectroscopic signature of this triazole is paramount for verifying its synthesis and purity before its application in subsequent chemical transformations.

This guide will detail the predicted spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, providing the causal reasoning behind the expected spectral features.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound features a central dihydro-1,2,4-triazole ring substituted with three phenyl groups at positions 1, 3, and 4, and a methoxy group at position 5. This arrangement of aromatic and aliphatic moieties, along with the heterocyclic core, gives rise to a distinct and predictable spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules by probing the chemical environment of hydrogen atoms. For the title compound, we anticipate a spectrum that clearly delineates the aromatic protons of the three distinct phenyl rings, the unique methine proton at the C5 position, and the sharp singlet of the methoxy group protons.

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.80 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) | The protons on the three phenyl rings will resonate in the typical aromatic region, with overlapping signals creating a complex multiplet. |

| ~ 5.80 - 6.00 | Singlet | 1H | C5-H | This methine proton is attached to a carbon bonded to a nitrogen and an oxygen, leading to a downfield shift. |

| ~ 3.40 - 3.60 | Singlet | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet in the aliphatic region. |

Trustworthiness: The predicted chemical shifts are based on established principles of NMR spectroscopy. The deshielding effect of the adjacent electronegative oxygen and nitrogen atoms on the C5-H proton, and the characteristic resonances of phenyl and methoxy groups, provide a high degree of confidence in this predictive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. For this triazole, the spectrum is expected to reveal the carbons of the heterocyclic ring, the three phenyl groups, and the methoxy group. The chemical shifts are highly sensitive to the electronic environment, allowing for the differentiation of substituted and unsubstituted aromatic carbons.

Experimental Protocol (Typical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration (20-50 mg).

-

Instrumentation: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 165 | C3 (C=N) | The imine carbon within the triazole ring is expected to resonate at a significantly downfield position. |

| ~ 125 - 145 | Aromatic Carbons | A series of signals corresponding to the 18 carbons of the three phenyl rings. Quaternary carbons will typically be of lower intensity. |

| ~ 90 - 100 | C5 (O-C-N) | The C5 carbon, bonded to both an oxygen and a nitrogen, will be significantly shielded compared to the C3 carbon. |

| ~ 55 - 60 | -OCH₃ | The methoxy carbon will appear as a distinct signal in the aliphatic region. |

Authoritative Grounding: The predicted chemical shift ranges are consistent with data reported for various triazole and imidazole derivatives, which contain similar functional groups and electronic environments.[3][4]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, we expect to observe a clear molecular ion peak and characteristic fragment ions resulting from the cleavage of the methoxy group and the phenyl substituents.

Experimental Protocol (Typical):

-

Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule, typically yielding the protonated molecule [M+H]⁺. Electron ionization (EI) would provide more extensive fragmentation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Predicted Mass Spectrometry Data:

| m/z | Ion Formula | Assignment |

| 330.1601 | [C₂₁H₂₀N₃O]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 329.1528 | [C₂₁H₁₉N₃O]⁺• | [M]⁺• (Molecular Ion) |

| 298.1390 | [C₂₀H₁₆N₃]⁺ | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 252.1284 | [C₁₅H₁₄N₃]⁺ | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Trustworthiness: The primary validation of the compound's identity via mass spectrometry is the accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of the molecular formula C₂₁H₁₉N₃O. The predicted fragmentation is based on the known stability of aromatic cations and the lability of the methoxy group.

Mandatory Visualization:

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of the title compound is expected to be dominated by absorptions from the aromatic C-H bonds, the C=N bond of the triazole ring, and the C-O bond of the methoxy group.

Experimental Protocol (Typical):

-

Sample Preparation: For a solid sample, mix a small amount with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3050 - 3100 | Medium | Aromatic C-H stretch | Characteristic of C-H stretching vibrations in the phenyl rings. |

| 2950 - 3000 | Medium | Aliphatic C-H stretch | Corresponding to the C-H stretches of the methoxy group and the C5-H. |

| ~ 1600 | Strong | C=N stretch | The imine double bond in the triazole ring will give a strong absorption band. |

| ~ 1450 - 1580 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the aromatic rings. |

| ~ 1050 - 1150 | Strong | C-O stretch | The stretching vibration of the C-O single bond in the methoxy group is expected to be a prominent peak. |

Authoritative Grounding: The predicted vibrational frequencies are based on well-established correlation tables for IR spectroscopy and are supported by spectral data for other 1,2,4-triazole derivatives.[5]

Mandatory Visualization:

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging fundamental principles and comparative data, we have established a reliable spectroscopic profile for this important N-heterocyclic carbene precursor. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein serve as a valuable reference for scientists engaged in the synthesis and application of this compound, enabling its confident identification and quality assessment.

References

- Maji, B., Berionni, G., Mayr, H., & Mayer, P. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole.

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Enders, D., et al. (2002). Preparation and Application of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a Stable Carbene.

Sources

molecular weight and formula of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

An In-depth Technical Guide to 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Properties, Characterization, and Application as a Stable Carbene Precursor

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate with significant applications in modern synthetic chemistry. Primarily utilized as a stable, solid precursor to the N-heterocyclic carbene (NHC) 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, this compound offers a safer and more convenient alternative to handling the free carbene. This document details its core physicochemical properties, outlines a predictive framework for its spectroscopic characterization, and provides a detailed experimental protocol for its principal application in the synthesis of organometallic complexes. The content is tailored for researchers, chemists, and material scientists engaged in catalyst development and synthetic methodology.

Core Molecular Profile

The 1,2,4-Triazole Scaffold: A Foundation of Versatility

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms and two carbon atoms. This structural core is of paramount interest in medicinal and materials chemistry due to the diverse biological and pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The dihydro-1H-1,2,4-triazole variant, as discussed herein, maintains this versatile nitrogen-rich framework while serving a distinct and critical role as a precursor in organometallic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and use in quantitative experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₁₉N₃O | [4][5] |

| Molecular Weight | 329.403 g/mol | [4][5] |

| CAS Number | 154643-41-1 | [5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazolin | [4][5] |

| Appearance | Slightly beige crystalline powder | [5] |

| Storage | Store in a tightly closed container | [7] |

Structural Elucidation

The molecular structure consists of a central 4,5-dihydro-1H-1,2,4-triazole ring substituted with a methoxy group at the C5 position and three phenyl groups at the N1, C3, and N4 positions.

Caption: Chemical structure of this compound.

Spectroscopic Characterization: A Predictive Framework

| Technique | Functional Group | Expected Signature | Rationale & Comparative Data |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm (multiplets) | Phenyl groups attached to the nitrogen and carbon atoms of the triazole ring will exhibit complex multiplets in the typical aromatic region. |

| Methoxy Protons (O-CH₃) | δ 3.0 - 3.5 ppm (singlet) | The methoxy group protons are shielded and appear as a characteristic singlet. | |

| C5-H Proton | δ 5.5 - 6.5 ppm (singlet) | The proton on the saturated carbon of the dihydrotriazole ring is expected in this region. | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 145 ppm | Signals corresponding to the 18 carbons of the three phenyl rings. |

| C3 Carbon | δ ~155 - 165 ppm | The C=N carbon of the triazole ring is significantly deshielded. | |

| C5 Carbon | δ ~80 - 95 ppm | The sp³-hybridized carbon bonded to both a nitrogen and an oxygen atom. | |

| Methoxy Carbon (O-CH₃) | δ ~50 - 60 ppm | Typical chemical shift for a methoxy carbon. | |

| IR (KBr) | C-H (Aromatic) | 3050 - 3150 cm⁻¹ (stretch) | Characteristic stretching vibrations of C-H bonds on the phenyl rings. |

| C-H (Aliphatic) | 2850 - 3000 cm⁻¹ (stretch) | Stretching vibrations from the methoxy group and the C5-H bond. | |

| C=N (Imine) | 1580 - 1620 cm⁻¹ (stretch) | The imine double bond within the triazole ring gives a strong absorption band in this region. | |

| C-O (Ether) | 1050 - 1150 cm⁻¹ (stretch) | Strong C-O stretching vibration from the methoxy group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 329.15 | Corresponding to the exact mass of the C₂₁H₁₉N₃O formula. |

Core Application: A Precursor for N-Heterocyclic Carbene (NHC) Ligands

The primary utility of this compound is its role as a masked form of the N-heterocyclic carbene 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene. NHCs are a class of persistent carbenes that act as powerful ligands in organometallic chemistry, prized for their strong σ-donating properties which stabilize metal centers and promote catalytic activity.

Causality of Carbene Generation

The title compound is not the ligand itself but a convenient precursor. The methoxy group at the C5 position is an effective leaving group. Upon deprotonation of the C5-H by a suitable base (e.g., triethylamine), methanol is eliminated to generate the desired carbene in situ. This method is experimentally advantageous as it avoids the isolation and handling of the highly reactive free carbene, which can be unstable. The precursor is a stable, weighable solid, enhancing experimental reproducibility and safety.

Experimental Protocol: Synthesis of a Ruthenium(II)-NHC Complex

This protocol describes the use of this compound for the synthesis of a cyclometalated Ruthenium(II) NHC complex, adapted from established procedures.[9] This reaction exemplifies the compound's utility in modern catalysis research.

Objective: To synthesize a Ruthenium(II) complex by reacting a Ru precursor with the NHC generated in situ from this compound.

Materials:

-

This compound (MeO-1-H)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuCl₃·xH₂O, triphenylphosphine (2 equivalents), and anhydrous toluene.

-

Precursor Addition: Add this compound (1 equivalent) to the flask.

-

Base Addition & Carbene Generation: Add triethylamine (1.5 equivalents) to the reaction mixture. The triethylamine acts as a base to facilitate the elimination of methanol from the precursor, generating the active NHC species in situ. It also serves to trap the HCl generated during the subsequent cyclometalation step.[9]

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/hexane gradient) to isolate the target Ruthenium(II)-NHC complex.

-

Characterization: Characterize the final product using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Caption: Workflow for the synthesis of a Ru(II)-NHC complex using the title precursor.

Conclusion

This compound is more than a mere heterocyclic compound; it is an enabling tool for advanced organometallic synthesis. Its stability, ease of handling, and efficient conversion to a highly reactive N-heterocyclic carbene make it an invaluable precursor for the development of novel catalysts and functional materials. The predictive spectroscopic data and detailed experimental workflow provided in this guide offer researchers the foundational knowledge required to confidently incorporate this versatile reagent into their synthetic programs.

References

- Matrix Fine Chemicals. (n.d.). This compound.

- Al-Sultani, A. A. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.

- Hussein, H. A., et al. (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. NVEO – NATURAL VOLATILES & ESSENTIAL OILS.

- Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing.

- Guidechem. (n.d.). 5-methoxy-1,3,4-triphenyl-4,5-dihydro-1h-1,2,4-triazolin.

- Zahid, M. A., et al. (2022). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health (NIH).

- Al-Juboori, A. A. A. (2023). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. ResearchGate.

- Amadis Chemical. (n.d.). This compound CAS NO.154643-41-1.

- Maji, B., et al. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole. ResearchGate.

- Pop, R., et al. (2022). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.

- Paz, J., et al. (2022). Preparation and Application of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a Stable Carbene. ResearchGate.

- ChemicalBook. (n.d.). 5-METHOXY-1,3,4-TRIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLIN.

- BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. nveo.org [nveo.org]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS [matrix-fine-chemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. 5-METHOXY-1,3,4-TRIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLIN | 154643-41-1 [chemicalbook.com]

- 7. This compound, CasNo.154643-41-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1] This in-depth technical guide delves into the discovery and historical evolution of a specific, yet highly influential, subclass: the 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole derivatives. We will explore the seminal synthetic strategies that enabled access to this heterocyclic system, with a particular focus on the pivotal role of 1,3-dipolar cycloaddition reactions pioneered by Rolf Huisgen. Furthermore, this guide will illuminate the subsequent development and application of these compounds, most notably as precursors to stable N-heterocyclic carbenes (NHCs) that have revolutionized organocatalysis and coordination chemistry. While the biological profile of this specific triphenyl-dihydro scaffold is an emerging area of investigation, we will touch upon the broader pharmacological context of 1,2,4-triazoles to provide a forward-looking perspective for drug discovery endeavors.

Introduction: The 1,2,4-Triazole Core in Modern Chemistry

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[1] This structural motif is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including antifungal agents (e.g., fluconazole, itraconazole), antiviral medications (e.g., ribavirin), and anticancer drugs.[1][2][3] The dihydro- variant of this ring system, specifically the 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole, represents a unique chemical space with distinct stereochemical and electronic properties that have paved the way for novel applications beyond traditional medicinal chemistry.

The Genesis of a Scaffold: Huisgen's 1,3-Dipolar Cycloaddition

The history of 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole derivatives is intrinsically linked to the groundbreaking work of Nobel laureate Rolf Huisgen on 1,3-dipolar cycloaddition reactions in the mid-20th century.[4][5][6] This powerful synthetic methodology provides a convergent and highly efficient route to a vast array of five-membered heterocycles.[4]

The key transformation for the synthesis of the 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole core is the [3+2] cycloaddition of a nitrilimine with a suitable dipolarophile.

The Nitrilimine Dipole

Nitrilimines are highly reactive 1,3-dipoles that are typically generated in situ. One of the earliest and most effective methods for their generation is the dehydrohalogenation of hydrazonoyl halides in the presence of a base. For the synthesis of the target scaffold, N-phenylbenzohydrazonoyl chloride is a common precursor to diphenylnitrilimine.

Another key method for generating nitrilimines, also developed by Huisgen's group, is the thermal or photochemical decomposition of 2,5-disubstituted tetrazoles.[7]

The Dipolarophile: The Role of Hydrazones

The synthesis of the 4,5-dihydro-1H-1,2,4-triazole ring is achieved by the reaction of the nitrilimine with a C=N double bond, which acts as the dipolarophile. In the case of 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazoles, a benzaldehyde N-phenylhydrazone serves as the dipolarophile.

The concerted nature of the Huisgen 1,3-dipolar cycloaddition ensures a high degree of stereospecificity, a feature that is crucial in the synthesis of complex molecules.

Foundational Synthetic Protocol: The Huisgen Cycloaddition

The following protocol outlines a representative synthesis of 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole, illustrating the practical application of the Huisgen 1,3-dipolar cycloaddition.

Reaction:

A representative synthesis of the target scaffold.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-phenylbenzohydrazonoyl chloride | 230.69 | 2.31 g | 10 mmol |

| Benzaldehyde N-phenylhydrazone | 196.25 | 1.96 g | 10 mmol |

| Triethylamine (Et3N) | 101.19 | 1.5 mL | 11 mmol |

| Anhydrous Benzene | 78.11 | 50 mL | - |

Step-by-Step Experimental Protocol:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with N-phenylbenzohydrazonoyl chloride (2.31 g, 10 mmol) and benzaldehyde N-phenylhydrazone (1.96 g, 10 mmol).

-

Solvent Addition: Anhydrous benzene (50 mL) is added to the flask, and the mixture is stirred to dissolve the solids.

-

Base Addition: Triethylamine (1.5 mL, 11 mmol) is added dropwise to the stirred solution at room temperature. The triethylamine acts as a base to generate the nitrilimine in situ.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated triethylammonium chloride is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from ethanol to afford pure 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.

A Gateway to N-Heterocyclic Carbenes (NHCs)

A significant advancement in the application of 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole derivatives came with the discovery of their role as precursors to stable N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have emerged as powerful tools in organocatalysis and as ligands for transition metal complexes.[1][8]

The corresponding 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazolium salt can be readily prepared by N-alkylation or N-arylation of the dihydro-triazole. Deprotonation of this salt at the C5 position yields the highly stable 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene.[9]

Generation of N-Heterocyclic Carbene.

The stability of this NHC is attributed to the electronic delocalization of the lone pair on the carbene carbon with the adjacent nitrogen atoms and the phenyl substituents. This stability allows for its isolation and handling, making it a versatile catalyst and ligand.

Biological and Pharmacological Landscape: A Field of Opportunity

While the 1,2,4-triazole core is a well-established pharmacophore, the specific biological activities of 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole derivatives are less explored. However, the broader family of 1,2,4-triazole derivatives has demonstrated a wide spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives exhibit potent activity against various bacterial and fungal strains.[2][10][11][12]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of novel 1,2,4-triazole derivatives against various cancer cell lines.[13][14][15][16][17]

-

Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have shown promising anti-inflammatory properties.[3]

-

Anticonvulsant Activity: The 1,2,4-triazole scaffold has been incorporated into compounds with significant anticonvulsant effects.[18]

The unique three-dimensional structure and electronic properties of the 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole scaffold present an exciting opportunity for the design and synthesis of novel therapeutic agents. Further research into the biological evaluation of this specific class of compounds is warranted to unlock their full potential in drug discovery.

Conclusion and Future Directions

The journey of 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole derivatives from a product of a fundamental organic reaction to a key precursor for advanced catalytic systems showcases the dynamic nature of chemical research. The pioneering work of Rolf Huisgen on 1,3-dipolar cycloadditions laid the essential groundwork for the synthesis of this important heterocyclic scaffold. The subsequent discovery of their utility in generating stable N-heterocyclic carbenes has opened up new avenues in catalysis.

For researchers in drug development, the 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole core represents a relatively untapped area with significant potential. The proven track record of the broader 1,2,4-triazole family in medicine, coupled with the unique structural features of this specific derivative, makes it a compelling target for future medicinal chemistry programs. The development of new synthetic methodologies, the exploration of a wider range of derivatives, and comprehensive biological screening are crucial next steps in harnessing the full therapeutic potential of this versatile scaffold.

References

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC. [Link]

-

Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. [Link]

-

Preparation and Application of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a Stable Carbene. ResearchGate. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1. Thieme Connect. [Link]

-

1,3‐Dipolare Cycloadditionen, 88. C‐Methyl‐N‐phenylnitrilimin und die Regiochemie seiner Cycloadditionen. ResearchGate. [Link]

-

(PDF) Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]

-

(PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. [Link]

-

Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. ResearchGate. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF TRIAZOLE, OXADIAZOLE AND THIADIAZOLE. Semantic Scholar. [Link]

-

1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones Ascytotoxic Agents. Preprints.org. [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Semantic Scholar. [Link]

-

Communications: The Formation of Nitrile Imines in the Thermal Breakdown of 2,5-Disubstituted Tetrazoles. ACS Publications. [Link]

-

ChemInform Abstract: Preparation, Structure, and Reactivity of 1,3,4-Triphenyl-4,5-dihydro- 1H-1,2,4-triazol-5-ylidene, a New Stable Carbene. ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]

-

Rolf Huisgen. Wikipedia. [Link]

-

Rolf Huisgen: Some Highlights of His Contributions to Organic Chemistry. Sciencemadness.org. [Link]

-

Rolf Huisgen (1920 – 2020). ChemistryViews. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rolf Huisgen - Wikipedia [en.wikipedia.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Rolf Huisgen (1920 – 2020) - ChemistryViews [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for empirical determination, and offers insights into the practical application of this data.

Introduction: Understanding the Molecule

This compound, with a molecular formula of C21H19N3O and a molecular weight of approximately 329.4 g/mol , is a substituted dihydro-1,2,4-triazole.[1] The core 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[2][3] This ring system is known for its presence in a wide array of pharmacologically active compounds.[4][5][6] The subject molecule is heavily substituted with three phenyl groups and a methoxy group, which significantly influences its physicochemical properties, including solubility.

Theoretical Solubility Profile:

Based on its structure, a qualitative prediction of its solubility can be made:

-

Polarity: The presence of three nonpolar phenyl rings suggests that the molecule will have significant nonpolar character. The methoxy group and the nitrogen atoms in the triazole ring introduce some polarity, but the overall molecule is expected to be predominantly lipophilic.

-

Hydrogen Bonding: The nitrogen atoms in the dihydro-triazole ring could potentially act as hydrogen bond acceptors. However, the absence of N-H protons means it cannot act as a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks with protic solvents like water.

-

Likely Solvents: It is anticipated that this compound will exhibit higher solubility in nonpolar to moderately polar aprotic organic solvents. Its solubility in highly polar protic solvents, such as water, is expected to be low. A research article mentions its use as a stable carbene precursor, suggesting it is soluble in solvents like tetrahydrofuran (THF).[7]

The following sections will provide robust methodologies to empirically determine the solubility of this compound in a range of common laboratory solvents.

Experimental Determination of Solubility

The solubility of a compound is a critical parameter in drug discovery and development, influencing factors such as bioavailability and formulation.[8][9] Two primary types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[9][10]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO).[9][10] This method is high-throughput and provides a valuable initial assessment for lead identification and optimization.[9]

Experimental Workflow for Kinetic Solubility:

Sources

- 1. 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazoline - High purity | EN [georganics.sk]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Notes & Protocols: 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole as a Precursor for N-Heterocyclic Carbene Generation

Abstract: N-Heterocyclic Carbenes (NHCs) have become indispensable tools in modern chemistry, serving as powerful organocatalysts and as highly effective ligands for transition metals.[1][2] Their utility stems from their unique electronic properties, particularly their strong σ-donating ability.[3][4] While traditionally generated in situ by the deprotonation of azolium salts, the handling of the requisite strong bases and the often-hygroscopic nature of the salts can present experimental challenges.[5][6] This guide details the application of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole, a bench-stable crystalline solid, as a convenient and efficient precursor for the corresponding 1,3,4-triphenyl-1,2,4-triazol-5-ylidene NHC. This precursor obviates the need for pre-synthesis of the triazolium salt and offers a straightforward entry into both NHC-mediated organocatalysis and the synthesis of transition metal-NHC complexes.

Introduction to the NHC Precursor

This compound is effectively a "masked" form of the free carbene. Unlike many air- and moisture-sensitive free carbenes, this methoxy adduct is a stable solid that can be handled under normal laboratory conditions, simplifying experimental setup.[7][8] The generation of the active carbene species occurs via the elimination of methanol, a process that can be initiated thermally or under specific reaction conditions, providing a controlled release of the NHC.

Physicochemical Properties

The key properties of the precursor are summarized below for easy reference.

| Property | Value |

| Chemical Name | This compound |

| Abbreviation | MeO-Tz-H |

| Molecular Formula | C₂₁H₁₉N₃O |

| Molecular Weight | 329.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Stability | Air- and moisture-stable |

| Solubility | Soluble in THF, CH₂Cl₂, Chloroform |

Structural Representation

The precursor features a central dihydro-1,2,4-triazole ring. The core structural feature is the C5-methoxy group, which cleaves to generate the carbene center.

Mechanism of N-Heterocyclic Carbene Generation

The utility of this compound lies in its facile conversion to the active NHC species, 1,3,4-triphenyl-1,2,4-triazol-5-ylidene. This transformation proceeds via the elimination of methanol. This approach is particularly advantageous as it avoids the direct use of strong, and often heterogeneous, bases typically required for the deprotonation of the corresponding triazolium salt.[9]

Caption: Generation of the active NHC via methanol elimination.

Application in Organocatalysis: The Benzoin Condensation

Triazolylidene carbenes are highly effective organocatalysts, particularly for reactions involving the "umpolung" or reversal of polarity of aldehydes.[1][10][11] The reaction of the NHC with an aldehyde generates the nucleophilic Breslow intermediate, which is the key species in transformations like the benzoin and Stetter reactions.[12][13]

Catalytic Cycle of Benzoin Condensation

The generated NHC initiates the catalytic cycle by attacking the aldehyde carbonyl carbon. A subsequent proton transfer forms the Breslow intermediate, which then acts as a potent nucleophile.

Caption: Catalytic cycle for the NHC-mediated Benzoin Condensation.

Protocol 3.1: General Procedure for Benzoin Condensation

This protocol describes a general method for the homocoupling of aromatic aldehydes catalyzed by the NHC generated from the methoxy precursor.

Materials:

-

This compound (Precursor)

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Anhydrous, degassed solvent (e.g., THF or Dichloromethane)

-

Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the NHC precursor (0.05 - 0.10 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (to achieve a ~0.5 M concentration of the aldehyde).

-

Reactant Addition: Add the aromatic aldehyde (1.0 eq.) to the flask via syringe.

-

Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC or GC-MS. The elimination of methanol to generate the carbene is often the rate-limiting step; gentle heating can facilitate this activation.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzoin product.

Causality Note: The use of anhydrous and degassed solvent is critical. The generated NHC is a strong base and can be quenched by water, while the Breslow intermediate can be sensitive to oxidation by air.

Table 2: Representative Substrate Scope

| Entry | Aldehyde Substrate | Product Yield (%) |

| 1 | Benzaldehyde | >90 |

| 2 | 4-Chlorobenzaldehyde | >85 |

| 3 | 4-Methoxybenzaldehyde | >90 |

| 4 | Furfural | >80 |

| (Yields are typical and may vary based on precise reaction conditions and purification.) |

Application as a Ligand Precursor for Transition Metals

NHCs are prized as ligands in organometallic chemistry due to their strong σ-donation, which forms robust metal-ligand bonds and stabilizes catalytic intermediates.[2][14] The methoxy precursor provides a convenient route for synthesizing metal-NHC complexes without isolating the free carbene. A notable application is in the synthesis of Ruthenium(II) pincer-type complexes.[15]

Protocol 4.1: Synthesis of a [RuCl(NHC-pincer)(PPh₃)] Complex

This protocol is adapted from literature for the synthesis of a cyclometalated Ru(II)-NHC complex, demonstrating the utility of the precursor in organometallic synthesis.[15]

Materials:

-

This compound (Precursor)

-

[RuCl₂(PPh₃)₃]

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Inert atmosphere supplies

Procedure:

-

Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(PPh₃)₃] (1.0 eq.) in anhydrous toluene.

-

Precursor Addition: Add the NHC precursor (1.1 eq.) to the solution.

-

Base Addition: Add triethylamine (2.0 eq.). The base serves to trap the HCl generated during the cyclometalation step.[15]

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours. Monitor the reaction for the formation of a precipitate.

-

Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid by filtration, wash with cold toluene and then diethyl ether.

-

Purification: The product can be further purified by recrystallization (e.g., from a CH₂Cl₂/hexane mixture).

Causality Note: The reaction involves the in situ generation of the NHC, which then displaces a phosphine ligand on the ruthenium center. A subsequent intramolecular C-H activation (cyclometalation) on one of the N-phenyl rings, facilitated by the basicity of triethylamine, leads to the final stable pincer complex.[15]

Workflow for Metal-Complex Synthesis

Caption: Experimental workflow for the synthesis of a Ru-NHC complex.

Safety, Handling, and Storage

-

Handling: While the precursor is bench-stable, standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. All reactions involving the generated free carbene should be conducted under an inert atmosphere.

-

Storage: Store the precursor in a tightly sealed container in a cool, dry place away from direct sunlight. No special precautions beyond standard laboratory practice are required for storage.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction (Organocatalysis) | 1. Incomplete generation of the NHC.2. Presence of water or oxygen.3. Substrate is unreactive. | 1. Gently heat the reaction (40 °C).2. Use freshly dried/degassed solvents.3. Increase catalyst loading or reaction time. |

| Low Yield (Metal Complex Synthesis) | 1. Incomplete reaction.2. Product loss during workup. | 1. Extend reflux time.2. Ensure the product has fully precipitated before filtering. Use minimal solvent for washing. |

| Side Product Formation | 1. Decomposition of catalyst or substrate.2. Dimerization of the carbene. | 1. Lower reaction temperature.2. Ensure a stoichiometric amount of substrate is available for the generated carbene. |

References

-

Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]

-

Slideshare. (n.d.). Stability and reactions of n heterocyclic carbenes. [Link]

-

Nacsa, E., & T. Rovis, T. (2015). The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PubMed Central. [Link]

-

ResearchGate. (2021). Organocatalysis by N-Heterocyclic Carbenes. [Link]

-

Frutos, L. M., & Díez, J. (2020). C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. MDPI. [Link]

-

Albrecht, M. (2011). Application of 1,2,3-triazolylidenes as versatile NHC-type ligands: synthesis, properties, and application in catalysis and beyond. Semantic Scholar. [Link]

-

Biju, A. T. (2016). N-Heterocyclic Carbene (NHC)-Catalyzed Transformations for the Synthesis of Heterocycles. Science of Synthesis. [Link]

-

Mondal, B., & Roy, S. (2023). N-Heterocyclic Carbene–Supported Transition-Metal Catalysts for C–H Functionalization: Sustainable Pathway for Value-Added Chemicals. Journal of Applied Organometallic Chemistry. [Link]

-

He, Y., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. PubMed Central. [Link]

-

He, Y., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces. [Link]

-

Díez-González, S., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3620-3676. [Link]

-

Yetra, S. R., & Biju, A. T. (2021). N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [Link]

-

Mondal, B., & Roy, S. (2023). N-Heterocyclic Carbene–Supported Transition-Metal Catalysts for C–H Functionalization: Sustainable Pathway for Value-Added C. Journal of Applied Organometallic Chemistry. [Link]

-

Ryan, S. J., et al. (2018). Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation. MDPI. [Link]

-

Poyatos, M., et al. (2012). N-heterocyclic carbene transition metal complexes for catalysis in aqueous media. Chemical Society Reviews. [Link]

-

Gosh, A., & Albrecht, M. (2012). Application of 1,2,3-triazolylidenes as versatile NHC-type ligands. Dalton Transactions. [Link]

-

Kang, M., et al. (2022). Long-term stability of N-heterocyclic carbene (NHC) functionalized organic electrochemical transistor (OECT) for biosensing applications. Frontiers. [Link]

-

Bodupe, A. D., & Rovis, T. (2007). An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. PubMed. [Link]

-

Sakander, N., et al. (2022). An Overview of N-heterocyclic carbene: Properties and Applications. ResearchGate. [Link]

-

Len, C., & Luque, R. (2024). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. MDPI. [Link]

-

Collett, C. J., et al. (2015). Rate and equilibrium constants for the addition of triazolium salt derived N-heterocyclic carbenes to heteroaromatic aldehydes. PubMed Central. [Link]

-

Crandall, L. A. (2021). N-Heterocyclic Carbenes: From Laboratory Curiosities to Versatile Self-Assembled Monolayers. Curate ND. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Application of 1,2,3-Triazolylidenes as Versatile NHC-Type Ligands: Synthesis, Properties, and Application in Catalysis and Beyond. [Link]

-

Roy, S., & Albrecht, M. (2021). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

-

Hopkinson, M. N., et al. (2014). An overview of N-heterocyclic carbenes. Semantic Scholar. [Link]

-

Unseld, T., et al. (2024). Probing the influence of imidazolylidene- and triazolylidene-based carbenes on the catalytic potential of dioxomolybdenum and dioxotungsten complexes in deoxygenation catalysis. RSC Publishing. [Link]

-

Bodupe, A. D., & Rovis, T. (2007). An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes. The Journal of Organic Chemistry, 72(8), 2857-2862. [Link]

-

Isac, S., et al. (2020). Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation. MDPI. [Link]

-

Mathew, P., et al. (2008). 1,2,3-Triazolylidenes as Versatile Abnormal Carbene Ligands for Late Transition Metals. Journal of the American Chemical Society, 130(40), 13534-13535. [Link]

-

Zhang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

-

Tzani, A., et al. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. MDPI. [Link]

-

ResearchGate. (n.d.). a) Deprotonation of heterocyclic azolium salt 1 to give N-heterocyclic.... [Link]

-

McLaughlin, M. G., & Collett, C. J. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(10), 14382-14387. [Link]

-

ResearchGate. (2012). Preparation and Application of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a Stable Carbene. [Link]

-

ResearchGate. (n.d.). Top: Deprotonation of azolium salts (C−H⁺) affords N-heterocyclic carbenes. [Link]

-

Barbera, V., et al. (2021). Shaping 1,2,4-Triazolium Fluorinated Ionic Liquid Crystals. MDPI. [Link]

-

Zhang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Bîcu, E., et al. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. [Link]

-

Taylor & Francis Online. (n.d.). N-heterocyclic carbene – Knowledge and References. [Link]

-

ResearchGate. (2012). (PDF) 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole. [Link]

-

Tigrine, O., & Aouf, N. E. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PubMed. [Link]

-

Sokkar, O. M., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. PubMed. [Link]

-

Maji, B., et al. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole. PubMed Central. [Link]

-

Parchenko, V. V., et al. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Pharma-zeit.com.ua. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rate and equilibrium constants for the addition of triazolium salt derived N-heterocyclic carbenes to heteroaromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jaoc.samipubco.com [jaoc.samipubco.com]

- 15. researchgate.net [researchgate.net]

Application Note & Protocol: A Proposed Synthesis of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Introduction: Context and Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in diverse biological interactions. The specific target of this protocol, 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole, represents a novel variation within this chemical class. The introduction of a methoxy group at the 5-position is of particular interest as it can significantly alter the molecule's stereoelectronic properties, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile.

This document outlines a proposed, multi-step synthetic protocol for this compound. As no direct literature precedent for this exact molecule was found, the following protocol has been constructed based on well-established, analogous reactions for the synthesis of related 1,2,4-triazole derivatives. The core strategy involves the initial formation of the 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-one intermediate, followed by a two-step sequence to introduce the methoxy group. This approach provides a robust and logical pathway for researchers to explore the synthesis of this and similar novel chemical entities.

Proposed Synthetic Pathway Overview

The synthesis is proposed to proceed in three main stages, starting from commercially available reagents.

Caption: Proposed three-stage synthesis pathway for the target compound.

Materials and Reagents

Proper preparation and handling of all materials are paramount for the success and safety of the synthesis. All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

| Reagent/Material | Formula | MW ( g/mol ) | Supplier (Example) | Notes |

| Phenyl isocyanate | C₆H₅NCO | 119.12 | Sigma-Aldrich | Moisture sensitive, handle under inert atmosphere. Highly toxic. |

| Benzaldehyde phenylhydrazone | C₁₃H₁₂N₂ | 196.25 | TCI Chemicals | Can be synthesized from benzaldehyde and phenylhydrazine if needed. |

| Toluene, Anhydrous | C₇H₈ | 92.14 | Acros Organics | Use dry solvent from a solvent purification system or freshly distilled. |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Oakwood Chemical | Strong odor, handle in a well-ventilated fume hood. |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | Use dry solvent. |

| Methyl Iodide (Iodomethane) | CH₃I | 141.94 | Alfa Aesar | Highly toxic and a suspected carcinogen. Handle with extreme care. |

| Sodium Methoxide | CH₃ONa | 54.02 | Sigma-Aldrich | Highly moisture sensitive. Handle under inert atmosphere. |

| Methanol, Anhydrous | CH₃OH | 32.04 | J.T. Baker | Use dry solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | EMD Millipore | Used for precipitation/washing. |

| Silica Gel 60 (230-400 mesh) | SiO₂ | 60.08 | Sorbent Technologies | For column chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR Chemicals | HPLC grade, for chromatography. |

| Hexanes | C₆H₁₄ (mixture of isomers) | ~86.18 | Pharmco-Aaper | HPLC grade, for chromatography. |

Detailed Experimental Protocols

PART A: Synthesis of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (Intermediate I)

Rationale: This step involves a [3+2] cycloaddition reaction. Benzaldehyde phenylhydrazone acts as the 1,3-dipole, and phenyl isocyanate serves as the dipolarophile. Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add benzaldehyde phenylhydrazone (19.6 g, 100 mmol).

-

Add 150 mL of anhydrous toluene to the flask and stir until the solid is fully dissolved.

-

Slowly add phenyl isocyanate (11.9 g, 100 mmol) to the solution dropwise over 15 minutes using a dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The disappearance of the starting materials indicates the completion of the reaction.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate out of the solution.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-one as a white or off-white solid.

PART B: Synthesis of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (Intermediate II)

Rationale: This step converts the carbonyl group of the triazolone into a thiocarbonyl group. Lawesson's reagent is a widely used and effective thionating agent for this type of transformation.[1] Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves both the starting material and the reagent.

Procedure:

-